Cas no 58199-16-9 (Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate)
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate
- N-Thiazol-2-yl-malonamic acid ethyl ester
- AKOS000281232
- ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
- MFCD08108294
- CS-0326932
- LS-08179
- SCHEMBL10732783
- ethyl 3-(2-thiazolylamino)-3-oxo-propanoate
- Propanoic acid, 3-oxo-3-(2-thiazolylamino)-, ethyl ester
- F94570
- 58199-16-9
- STK231222
- ALBB-024751
- FIWKHZSAOWEWKQ-UHFFFAOYSA-N
- ETHYL 2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ACETATE
- Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
-
- MDL: MFCD08108294
- Inchi: 1S/C8H10N2O3S/c1-2-13-7(12)5-6(11)10-8-9-3-4-14-8/h3-4H,2,5H2,1H3,(H,9,10,11)
- InChI Key: FIWKHZSAOWEWKQ-UHFFFAOYSA-N
- SMILES: S1C=CN=C1NC(CC(=O)OCC)=O
Computed Properties
- Exact Mass: 214.04121336Da
- Monoisotopic Mass: 214.04121336Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 96.5Ų
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E260020-250mg |
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate |
58199-16-9 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E260020-500mg |
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate |
58199-16-9 | 500mg |
$ 300.00 | 2022-06-05 | ||
| TRC | E260020-1000mg |
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate |
58199-16-9 | 1g |
$ 480.00 | 2022-06-05 | ||
| Fluorochem | 039333-1g |
N-Thiazol-2-yl-malonamic acid ethyl ester |
58199-16-9 | 1g |
£205.00 | 2022-02-28 | ||
| abcr | AB415027-500 mg |
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate |
58199-16-9 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB415027-1 g |
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate |
58199-16-9 | 1g |
€239.00 | 2023-04-24 | ||
| abcr | AB415027-500mg |
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate; . |
58199-16-9 | 500mg |
€269.00 | 2025-04-17 | ||
| abcr | AB415027-1g |
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate; . |
58199-16-9 | 1g |
€317.00 | 2025-04-17 | ||
| A2B Chem LLC | AJ08604-500mg |
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate |
58199-16-9 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AJ08604-1g |
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate |
58199-16-9 | >95% | 1g |
$439.00 | 2024-04-19 |
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate Suppliers
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate (CAS No. 58199-16-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate, identified by its CAS number 58199-16-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its thiazole ring and ester functional group, has emerged as a crucial intermediate in the synthesis of various bioactive molecules. Its structural features make it particularly valuable in the development of drugs targeting a range of therapeutic areas, including inflammation, infectious diseases, and metabolic disorders.
The utility of Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate stems from its ability to serve as a versatile building block in organic synthesis. The presence of both a carboxylic ester and an amino group on the propanoate backbone allows for further functionalization, enabling chemists to tailor the molecule for specific pharmacological applications. Recent advancements in synthetic methodologies have further highlighted its importance, particularly in the context of heterocyclic chemistry.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have shown promise as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The incorporation of a thiazole ring into Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate enhances its pharmacological potential by providing a scaffold that can interact with biological targets in unique ways. This has led to numerous studies exploring its derivatives as lead compounds for new drug candidates.
One of the most compelling aspects of Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate is its role in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in many biological processes, and their inhibition is a key strategy in drug development. Thiazole-containing protease inhibitors have demonstrated efficacy against various pathogens and inflammatory conditions. The intermediate nature of this compound allows for the efficient synthesis of such inhibitors, making it indispensable in medicinal chemistry research.
The synthesis of Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate involves multi-step reactions that highlight modern synthetic techniques. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the thiazole ring. Subsequent functionalization steps introduce the ester and amino groups, often through nucleophilic substitution or condensation reactions. The latest research has focused on optimizing these synthetic routes to improve yield and purity, ensuring that pharmaceutical-grade material is obtained for further applications.
Recent studies have also explored the use of computational methods to predict and enhance the properties of derivatives of Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate. Molecular modeling and virtual screening techniques have enabled researchers to identify promising analogs with enhanced biological activity. These computational approaches complement traditional experimental methods, providing a more efficient pipeline for drug discovery. The integration of such technologies underscores the compound's importance as a starting point for innovative pharmaceutical research.
The pharmacological profile of compounds derived from Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate has been extensively studied in recent years. For instance, researchers have synthesized several analogs that exhibit potent anti-inflammatory effects by inhibiting key inflammatory pathways. These findings have opened up new avenues for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, derivatives with antimicrobial properties have shown promise against drug-resistant strains of bacteria, addressing a critical global health challenge.
The versatility of Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate extends beyond its role as an intermediate in drug synthesis. It has also been utilized in materials science applications, where its unique structural features contribute to the development of novel polymers and coatings with enhanced durability and functionality. This interdisciplinary utility highlights its broad significance across multiple scientific domains.
In conclusion, Ethyl 3-oxo-3-(thiazol-2-yalamino)propanoate (CAS No. 58199-16) represents a cornerstone in modern pharmaceutical synthesis. Its structural versatility and biological relevance make it an invaluable tool for researchers developing new therapeutic agents. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand further, reinforcing its importance in both academic and industrial settings.
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